molecular formula C20H17NO3 B15172225 1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914383-83-8

1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B15172225
CAS No.: 914383-83-8
M. Wt: 319.4 g/mol
InChI Key: WDWPLPKIEMAYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is not well-defined, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented health benefits.

    Quinoline Derivatives: Compounds containing the quinoline moiety, known for their pharmacological properties.

Uniqueness

1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both the 2,6-dimethoxyphenyl and quinolin-3-yl groups, which may confer distinct chemical and biological properties compared to other chalcones and quinoline derivatives.

Properties

CAS No.

914383-83-8

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-18-8-5-9-19(24-2)20(18)17(22)11-10-14-12-15-6-3-4-7-16(15)21-13-14/h3-13H,1-2H3

InChI Key

WDWPLPKIEMAYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.